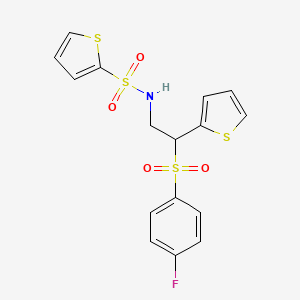
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide, also known as compound X, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
Compound X has been investigated for its potential therapeutic applications, particularly in the treatment of cancer. Studies have shown that N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide X has anti-proliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound X has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Mécanisme D'action
The mechanism of action of N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide X is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. By inhibiting tubulin polymerization, this compound X prevents cancer cells from dividing and proliferating.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound X has also been shown to have anti-inflammatory effects. Studies have demonstrated that this compound X can inhibit the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, this compound X has been shown to have antioxidant properties, which may protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide X in lab experiments is its high yield, which allows for large-scale production. Additionally, this compound X has been shown to be stable under various conditions, making it a reliable this compound for scientific research. However, one limitation of using this compound X is its relatively low solubility, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide X. One potential direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound X and its effects on various cellular pathways. Finally, the development of more soluble forms of this compound X may expand its use in experimental settings.
Méthodes De Synthèse
The synthesis of N-(2-((4-fluorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide X involves several steps, including the reaction of 4-fluorobenzene with sodium hydride, and the reaction of the resulting product with 2-bromoethylthiophene. The final step involves the reaction of the resulting product with p-toluenesulfonyl chloride and thiophene-2-sulfonamide. The yield of this compound X is typically high, making it an attractive this compound for scientific research.
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO4S4/c17-12-5-7-13(8-6-12)25(19,20)15(14-3-1-9-23-14)11-18-26(21,22)16-4-2-10-24-16/h1-10,15,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYSMXYGMNWFGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2742996.png)
![N'-[(1Z)-1-(4-fluorophenyl)ethylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2742997.png)
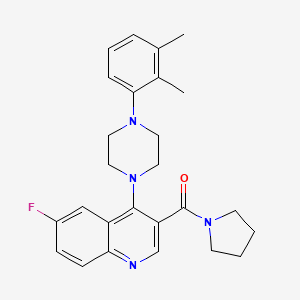
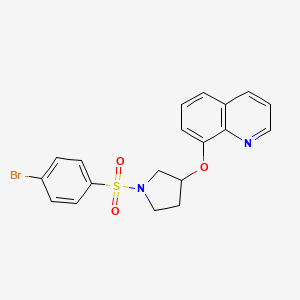
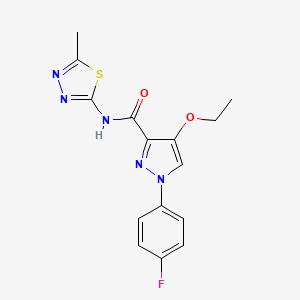
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2743002.png)

![3,4-Dihydro-2H-chromen-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2743004.png)
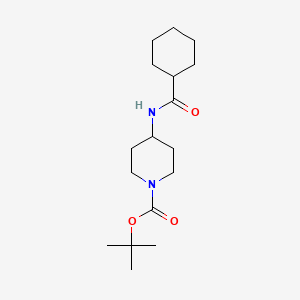
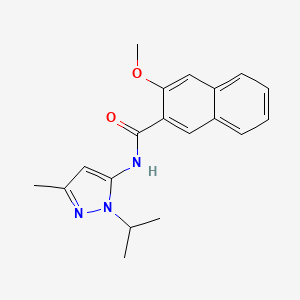

![(4-((4-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2743012.png)
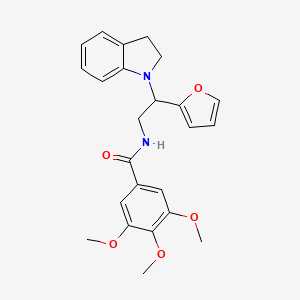
![4-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2743018.png)